molecular formula C15H18ClN5 B2576497 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine CAS No. 1396877-17-0

2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine

Cat. No.: B2576497
CAS No.: 1396877-17-0
M. Wt: 303.79
InChI Key: BGDGTZUODYHRIZ-UHFFFAOYSA-N
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Description

2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine typically involves the following steps:

    Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring. This can be achieved by reacting 2-chloroaniline with ethylene diamine under reflux conditions to form 1-(2-chlorophenyl)piperazine.

    Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This can be done by reacting 1-(2-chlorophenyl)piperazine with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Final Product Formation: The final step involves the substitution of the chlorine atom in the pyrimidine ring with an amine group. This can be achieved by reacting the intermediate with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially reducing the double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atom in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can be used in assays to understand its binding affinity and specificity towards different receptors or enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of drugs targeting neurological disorders, given its structural similarity to known psychoactive substances.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrimidine ring can interact with various enzymes, inhibiting or activating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidin-4-amine: Unique due to its specific substitution pattern and potential biological activity.

    1-(2-Chlorophenyl)piperazine: A simpler structure lacking the pyrimidine ring, used in various pharmacological studies.

    2,4-Dichloro-6-methylpyrimidine: A precursor in the synthesis of the target compound, used in various chemical reactions.

Uniqueness

The uniqueness of this compound lies in its dual functional groups, which allow it to interact with a wide range of biological targets. This makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5/c1-11-10-14(17)19-15(18-11)21-8-6-20(7-9-21)13-5-3-2-4-12(13)16/h2-5,10H,6-9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDGTZUODYHRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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